molecular formula C20H24N2O3S B2525160 3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide CAS No. 955720-75-9

3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2525160
CAS No.: 955720-75-9
M. Wt: 372.48
InChI Key: SQRVUTXCNKWZOV-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide typically involves the reaction of sulfonyl chlorides with amines. One common method is the reaction of benzenesulfonyl chloride with the appropriate amine under basic conditions, such as in the presence of pyridine, to absorb the generated hydrochloric acid . Another method involves the use of microwave irradiation to facilitate the reaction between sulfonic acids or their sodium salts and amines, which has shown good functional group tolerance and high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or sulfenamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonyl chlorides, while reduction can produce sulfinamides or sulfenamides.

Scientific Research Applications

3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act as competitive inhibitors of bacterial enzymes such as dihydropteroate synthetase, which is essential for folic acid synthesis. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide is unique due to its complex structure, which may confer specific properties and applications not found in simpler sulfonamides. Its tetrahydroisoquinoline moiety adds to its structural diversity and potential biological activity.

Properties

IUPAC Name

3-methyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-14(2)20(23)22-10-9-16-7-8-18(12-17(16)13-22)21-26(24,25)19-6-4-5-15(3)11-19/h4-8,11-12,14,21H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRVUTXCNKWZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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